An In-depth Technical Guide to 5-Amino-4-methoxy-indoline: Structure, Synthesis, and Applications
An In-depth Technical Guide to 5-Amino-4-methoxy-indoline: Structure, Synthesis, and Applications
Abstract
5-Amino-4-methoxy-indoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic indoline core with strategically placed amino and methoxy groups, make it a valuable scaffold for the synthesis of pharmacologically active molecules. This guide provides a comprehensive technical overview of 5-Amino-4-methoxy-indoline, detailing its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's reactivity, potential applications in drug development, and provides detailed experimental protocols for its preparation and characterization, offering a crucial resource for researchers and scientists in the field.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold, a saturated derivative of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure and the presence of a basic nitrogen atom allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of substituents onto the indoline ring system, such as amino and methoxy groups, profoundly influences its electronic properties and biological activity, opening avenues for the development of novel therapeutic agents targeting a wide range of diseases, including cancer and cardiovascular conditions.[1]
5-Amino-4-methoxy-indoline, in particular, combines the structural rigidity of the indoline core with the functional versatility of an aromatic amine and a methoxy ether. This combination is of particular interest as the 5-aminoindole moiety is a key building block for serotonin analogs and other neuroactive compounds.[2] The strategic placement of the methoxy group at the 4-position can influence binding affinities to various biological targets and alter metabolic stability.
Chemical Structure and Physicochemical Properties
The core of 5-Amino-4-methoxy-indoline is a 2,3-dihydro-1H-indole structure.[3] The key functional groups are an amino group (-NH₂) at position 5 and a methoxy group (-OCH₃) at position 4 of the benzene ring.
Structural Representation
Below is the two-dimensional chemical structure of 5-Amino-4-methoxy-indoline.
Caption: General synthetic scheme for 5-Amino-4-methoxy-indoline.
Detailed Experimental Protocols
3.2.1. Step 1: Nitration of 4-Methoxyindoline to 4-Methoxy-5-nitroindoline
Causality: The nitration of an activated aromatic ring, such as 4-methoxyindoline, requires careful control of reaction conditions to prevent over-nitration and side product formation. The methoxy group is an ortho-, para-director, and the amino group of the indoline is also activating. The use of a mixture of nitric and sulfuric acid is a standard method for electrophilic aromatic nitration.
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methoxyindoline (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the solid under vacuum to yield crude 4-Methoxy-5-nitroindoline. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
3.2.2. Step 2: Reduction of 4-Methoxy-5-nitroindoline to 5-Amino-4-methoxy-indoline
Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. [4]Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are also effective, particularly for small-scale syntheses. [5][6]The choice of method may depend on the presence of other reducible functional groups and the desired scale of the reaction.
Protocol (Catalytic Hydrogenation):
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Dissolve 4-Methoxy-5-nitroindoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
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Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude 5-Amino-4-methoxy-indoline. The product can be further purified by column chromatography if necessary.
Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of the amino group signals are key indicators of a successful reduction.
Reactivity and Further Functionalization
The chemical reactivity of 5-Amino-4-methoxy-indoline is dictated by its functional groups: the secondary amine of the indoline ring, the primary aromatic amine at position 5, and the electron-rich aromatic ring.
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N-Acylation/Alkylation: The secondary amine of the indoline core can be readily acylated or alkylated under standard conditions. [7]This allows for the introduction of a wide variety of substituents to modulate the molecule's properties.
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Diazotization of the Amino Group: The primary aromatic amine at position 5 can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.
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Electrophilic Aromatic Substitution: The electron-donating amino and methoxy groups activate the benzene ring towards further electrophilic substitution, although the substitution pattern will be influenced by both groups.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Amino-4-methoxy-indoline scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The indole and indoline cores are present in numerous bioactive molecules. [1][8]
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Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. [8]Derivatives of 5-Amino-4-methoxy-indoline could be synthesized and screened for their inhibitory activity against various kinases.
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Serotonin Receptor Ligands: The structural similarity to serotonin makes 5-aminoindole derivatives promising candidates for the development of ligands for serotonin receptors, which are implicated in a variety of neurological disorders. [9]* Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial activity. [10]The 5-Amino-4-methoxy-indoline core can be functionalized to explore new antimicrobial agents.
Conclusion
5-Amino-4-methoxy-indoline is a synthetically accessible and highly versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a detailed overview of its structure, synthesis, and potential applications. The provided experimental protocols offer a solid foundation for researchers to prepare this valuable building block and explore its utility in the development of novel therapeutic agents. As a Senior Application Scientist, I emphasize the importance of careful experimental design and thorough characterization to ensure the integrity and reproducibility of research in this promising area of medicinal chemistry.
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